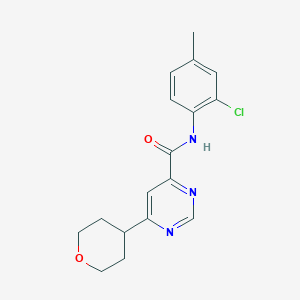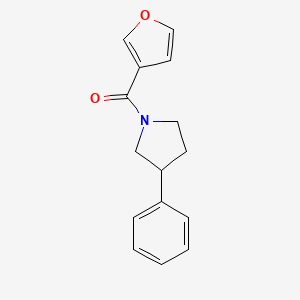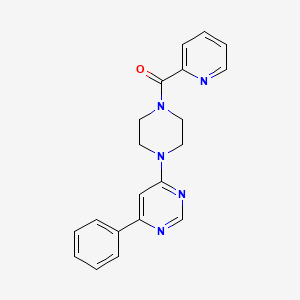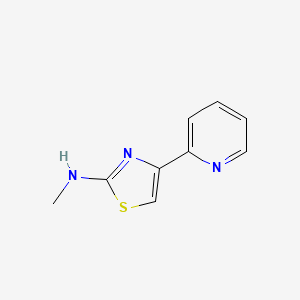
N-(2-Chloro-4-methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloro-4-methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, also known as CMOP, is a pyrimidine-based compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has shown promising results in various studies, making it a subject of interest for researchers in the field of medicine and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(2-Chloro-4-methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is not fully understood. However, studies have shown that it works by inhibiting certain enzymes in the body, including topoisomerase II, which is involved in DNA replication, and dihydrofolate reductase, which is involved in the synthesis of DNA. This inhibition leads to the disruption of cell growth and division, making it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-Chloro-4-methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide are still being studied. However, it has been shown to exhibit anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial properties. Additionally, it has also been shown to inhibit certain enzymes in the body, making it a potential candidate for the treatment of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-Chloro-4-methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide in lab experiments include its relatively simple synthesis method, its ability to inhibit certain enzymes in the body, and its potential applications in various fields of research. However, its limitations include the lack of understanding of its mechanism of action, as well as its potential toxicity and side effects.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-Chloro-4-methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide. These include further studies to understand its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in various fields of research. Additionally, further studies are needed to determine its toxicity and potential side effects, as well as its effectiveness in treating various diseases and disorders.
In conclusion, N-(2-Chloro-4-methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, or N-(2-Chloro-4-methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, is a pyrimidine-based compound that has shown promising results in various studies. Its potential applications in scientific research make it a subject of interest for researchers in the field of medicine and pharmaceuticals. Further studies are needed to fully understand its mechanism of action, as well as its potential applications and limitations.
Synthesemethoden
The synthesis of N-(2-Chloro-4-methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves several steps, including the reaction of 2-chloro-4-methylbenzoic acid with oxan-4-ol to form 2-chloro-4-methylphenyl oxan-4-yl methanone. This intermediate is then reacted with guanidine to form N-(2-chloro-4-methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide. The synthesis method of N-(2-Chloro-4-methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is relatively simple, making it easy to produce in large quantities.
Wissenschaftliche Forschungsanwendungen
N-(2-Chloro-4-methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-cancer properties, making it a potential candidate for cancer treatment. Additionally, it has also been studied for its anti-inflammatory, anti-viral, and anti-bacterial properties. Its ability to inhibit certain enzymes in the body has also made it a subject of interest for researchers studying metabolic disorders.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-11-2-3-14(13(18)8-11)21-17(22)16-9-15(19-10-20-16)12-4-6-23-7-5-12/h2-3,8-10,12H,4-7H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKFLVMZRSYBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NC=NC(=C2)C3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-4-methylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2804994.png)
![4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B2804997.png)
![(E)-2-(diisopropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-methyl oxime](/img/structure/B2804998.png)



![4-chloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide](/img/structure/B2805002.png)

![N-(4-methoxyphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2805007.png)

![[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl-phenylcyanamide](/img/structure/B2805010.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2805013.png)

![N-(furan-2-ylmethyl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2805016.png)